molecular formula C9H15N B3384372 Cycloheptaneacetonitrile CAS No. 5452-65-3

Cycloheptaneacetonitrile

Cat. No.: B3384372
CAS No.: 5452-65-3
M. Wt: 137.22 g/mol
InChI Key: KJMMTXAYZTXUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptane (CAS 291-64-5) is a seven-membered cycloalkane with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol . It is structurally characterized by a saturated carbon ring, making it a cyclic hydrocarbon. Safety data sheets (SDS) indicate that cycloheptane is ≥98% pure (GC-grade) but lacks comprehensive ecological or toxicological characterization .

Properties

IUPAC Name

2-cycloheptylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMMTXAYZTXUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280874
Record name cycloheptylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-65-3
Record name Cycloheptaneacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptaneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cycloheptylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cycloheptylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cycloheptaneacetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7SBE5KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptaneacetonitrile can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with sodium cyanide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced via large-scale organic synthesis techniques. These methods may involve the use of high-pressure reactors and advanced catalytic systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Cycloheptaneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cycloheptaneacetonitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which cycloheptaneacetonitrile exerts its effects is primarily through its reactivity as a nitrile compound. The cyano group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. This versatility allows it to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .

Comparison with Similar Compounds

Cycloheptane vs. Cyclohexane

Property Cycloheptane Cyclohexane
Molecular Formula C₇H₁₄ C₆H₁₂
Molecular Weight (g/mol) 98.19 84.16
CAS Number 291-64-5 110-82-7
Ring Strain Higher (7-membered ring) Lower (6-membered chair conformation)
Industrial Use Limited to R&D Solvent, nylon production
Toxicity Data No available data Well-documented (e.g., neurotoxic)

Cyclohexane’s lower ring strain enhances stability, making it industrially preferable. In contrast, cycloheptane’s larger ring introduces steric strain, reducing its utility in large-scale applications.

Cycloheptane vs. Cycloheptanone

Property Cycloheptane Cycloheptanone
Functional Group Alkane Ketone (C=O)
Molecular Formula C₇H₁₄ C₇H₁₂O (inferred)
Reactivity Low (saturated hydrocarbon) Moderate (polar carbonyl group)
Toxicity Data No available data No available data

However, like cycloheptane, its ecological and toxicological profiles remain uncharacterized .

Cycloheptane vs. Cyclohexanone

Property Cycloheptane Cyclohexanone
Functional Group Alkane Ketone
Molecular Formula C₇H₁₄ C₆H₁₀O
Molecular Weight (g/mol) 98.19 98.14
CAS Number 291-64-5 108-94-1
Applications R&D Solvent, nylon-6,6 precursor
Toxicity Data No available data Established (e.g., irritant, hazardous)

Cyclohexanone (CAS 108-94-1) is a critical industrial solvent with well-documented hazards, including respiratory irritation and environmental persistence . Its seven-membered counterpart, cycloheptanone, lacks comparable data despite structural similarities.

Key Research Findings and Data Gaps

  • Ecological Impact: Neither cycloheptane nor cycloheptanone have available data on persistence, bioaccumulation, or toxicity, as noted in their SDS . This contrasts sharply with cyclohexane and cyclohexanone, which are regulated due to known environmental risks.
  • Stability and Reactivity : Cycloheptane’s ring strain may lead to unique reactivity pathways under extreme conditions (e.g., high temperature/pressure), but these remain unexplored.
  • Industrial Relevance : Cyclohexane derivatives dominate commercial applications due to lower production costs and established safety protocols.

Biological Activity

Cycloheptaneacetonitrile, with the molecular formula C9_9H15_{15}N, is a nitrile derivative of cycloheptane that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies indicate that this compound can inhibit the growth of various bacterial strains.
  • Antifungal Activity : It has shown effectiveness against certain fungal pathogens.
  • Anticancer Properties : Preliminary research suggests potential in inhibiting cancer cell proliferation.

These activities are attributed to its unique chemical structure, which allows it to interact with biological targets effectively.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been observed to:

  • Interact with Enzymes : Compounds with a cyano group often influence enzymatic activity, potentially acting as enzyme inhibitors or activators.
  • Modulate Antioxidant Mechanisms : There is evidence suggesting that related compounds can enhance antioxidant defenses within cells.
  • Affect Gene Expression : Some nitriles have been reported to alter gene expression patterns, which may contribute to their anticancer effects.

Pharmacokinetics

The pharmacokinetics of this compound remains largely unexplored. General pharmacokinetic principles suggest that absorption, distribution, metabolism, and excretion (ADME) will play crucial roles in its biological efficacy. Factors such as solubility and stability in biological systems are critical for its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits growth of bacterial strains
AntifungalEffective against specific fungal pathogens
AnticancerPotential to inhibit cancer cell proliferation

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, suggesting that higher concentrations could significantly reduce viability in certain cancer types. The study highlighted the need for further investigation into the precise molecular pathways affected by this compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other nitriles to understand its unique properties better:

CompoundStructure TypeNotable Activities
AcetonitrileLinear NitrileSolvent properties; limited biological activity
CyclohexanecarbonitrileSix-Membered RingSimilar antibacterial activity
Benzyl CyanideAromatic NitrileAntimicrobial and anticancer properties

This compound's seven-membered ring structure provides distinct chemical and physical properties that may enhance its biological activity compared to six-membered or aromatic counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloheptaneacetonitrile
Reactant of Route 2
Cycloheptaneacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.